![molecular formula C18H18N4O2 B2518052 (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421500-48-2](/img/structure/B2518052.png)
(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound , (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, is a complex organic molecule that likely contains a benzo[d]imidazole moiety, which is a fused aromatic structure, as well as a pyridine and piperidine component. The benzo[d]imidazole and pyridine rings are common in various pharmaceuticals and exhibit a range of biological activities. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is also prevalent in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzo[d]imidazole derivatives has been reported in the literature. For instance, a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, which involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, the desired product is obtained, while in the absence of sulfur, a different product, quinoxaline, is formed in 1,4-dioxane under mild conditions . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be elucidated using various spectroscopic techniques. For example, a related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was characterized by IR, NMR, and UV-vis spectroscopy. Its solid-state structure was determined using single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to predict and confirm the molecular and spectroscopic features of such compounds .
Chemical Reactions Analysis
The benzo[d]imidazole core is known to participate in various chemical reactions. The specific reactivity of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone would depend on the functional groups present and their relative positions on the molecule. The literature does not provide specific reactions for this compound, but the general behavior of similar structures suggests that it could undergo electrophilic substitution reactions on the aromatic rings or nucleophilic substitution at the piperidine nitrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, boiling point, and stability, which are essential for the practical application of these compounds. The compound likely has moderate solubility in organic solvents due to the presence of aromatic rings and a polar ketone group. The exact properties would need to be determined experimentally or predicted using computational chemistry techniques.
Scientific Research Applications
Optical Properties and Material Science Applications
A study demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant optical properties, showcasing absorption and fluorescence spectra with a remarkable Stokes' shift. These properties make them suitable for applications in low-cost luminescent materials, highlighting their potential in material science and optoelectronics (Volpi et al., 2017).
Antimicrobial Activity
Research on new pyridine derivatives, including compounds structurally related to the queried molecule, showed variable and modest antimicrobial activity. This study underscores the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Methods
A novel tandem annulation reaction was used for synthesizing compounds with benzimidazole and pyridine rings, illustrating advanced methods in organic synthesis. This research contributes to the development of new synthetic pathways for creating complex heterocyclic compounds (Ge, Ge, & Cao, 2011).
Tubulin Polymerization Inhibitors
Compounds featuring the benzodiazol and pyridine moieties have been evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed considerable cytotoxicity, indicating their potential as tubulin polymerization inhibitors in cancer therapy (Mullagiri et al., 2018).
Antioxidant and Antimicrobial Activities
Another study focused on synthesizing derivatives to evaluate their antioxidant and antimicrobial activities. The research found that certain compounds displayed high activity against specific bacteria and fungi, contributing valuable insights into the development of new antimicrobial and antioxidant agents (Bassyouni et al., 2012).
Safety And Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
properties
IUPAC Name |
3H-benzimidazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-4-5-15-16(11-13)21-12-20-15)22-9-6-14(7-10-22)24-17-3-1-2-8-19-17/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHFZCAFFOMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone |
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